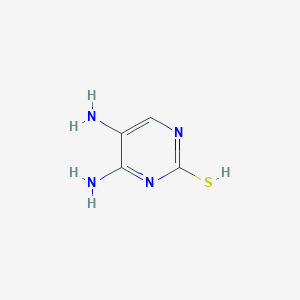

4,5-Diaminopyrimidine-2-thiol

Overview

Description

4,5-Diaminopyrimidine-2-thiol is a compound with the molecular formula C4H6N4S . It is an intermediate in the synthesis of Nisin, a compound that was first introduced as a good preservative and was later discovered to have antibacterial activity against gram-positive bacteria .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In situ generations of nucleophilic species of S-centered from 4,6-diaminopyrimidine-2(1H)-thione with pentachloropyridine have been described .Molecular Structure Analysis

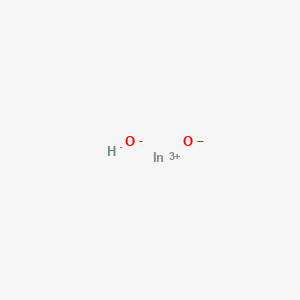

The molecular structure of 4,5-Diaminopyrimidine-2-thiol consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes a sulfur atom, making it a thiol .Chemical Reactions Analysis

The chemical reactions of 4,5-Diaminopyrimidine-2-thiol involve the formation of thioxopyrimidines and their condensed analogs based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction can be controlled to afford the single product in 68% yield .Physical And Chemical Properties Analysis

4,5-Diaminopyrimidine-2-thiol is a solid at room temperature . It has a molecular weight of 142.182 Da .Scientific Research Applications

Inhibition of Glycinamide Ribonucleotide Transformylase (GART) : A study by Varney et al. (1997) focused on the synthesis of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of GART, which were designed using the X-ray crystal structure of human GART. These compounds showed potent cell growth inhibition and selectivity for the de novo purine biosynthesis pathway (Varney et al., 1997).

Dihydrofolate Reductase (DHFR) Inhibitors as Antitumor Agents : Gangjee et al. (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential DHFR inhibitors and antitumor agents. These compounds demonstrated significant inhibition of tumor cell growth in culture (Gangjee et al., 2007).

Oligonucleotide-Peptide Hybrids for Antisense Inhibitors : Ede et al. (1994) developed methods for preparing 5'-thiol oligonucleotides, which are useful for the synthesis of oligonucleotide-peptide hybrids. These hybrids have potential as antisense inhibitors of gene expression (Ede et al., 1994).

Antimicrobial Activity : Sayed et al. (2006) studied derivatives of 4,6-Diamino-1H-pyrimidine-2-thione for their antimicrobial properties. Many of the synthesized compounds showed promising antimicrobial activity (Sayed et al., 2006).

In Vitro-Refolding of Antibody Fragments : Patil et al. (2008) explored heteroaromatic thiol compounds, including pyridine and pyrimidine derivatives, for the in vitro-refolding of antibody fragments. This study highlights the usefulness of aromatic thiol compounds in biochemical applications (Patil et al., 2008).

Development of Thiazolo[4,5-d]pyrimidines as Therapeutics : Kuppast and Fahmy (2016) reviewed the medicinal significance of thiazolo[4,5-d]pyrimidines. These compounds have been developed for a range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory applications (Kuppast & Fahmy, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVXWCSUTDEXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901501 | |

| Record name | NoName_627 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diaminopyrimidine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

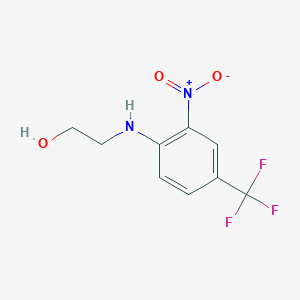

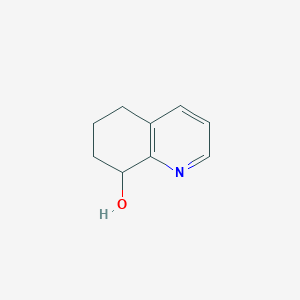

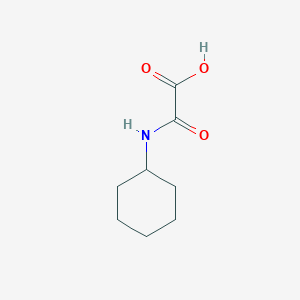

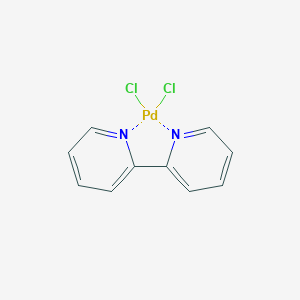

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)